molecular formula C20H24ClNO4S B2770020 4-Benzyl-1-(4-chloro-2,5-dimethoxybenzenesulfonyl)piperidine CAS No. 325811-22-1

4-Benzyl-1-(4-chloro-2,5-dimethoxybenzenesulfonyl)piperidine

Cat. No.: B2770020
CAS No.: 325811-22-1
M. Wt: 409.93
InChI Key: SOHQZKODPHCGBC-UHFFFAOYSA-N
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Description

4-Benzyl-1-(4-chloro-2,5-dimethoxybenzenesulfonyl)piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzyl group, a chloro-substituted benzenesulfonyl group, and a piperidine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-1-(4-chloro-2,5-dimethoxybenzenesulfonyl)piperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions.

    Attachment of the Chloro-Substituted Benzenesulfonyl Group: This step involves the reaction of the piperidine derivative with a chloro-substituted benzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-1-(4-chloro-2,5-dimethoxybenzenesulfonyl)piperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or chloro-substituted benzenesulfonyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-Benzyl-1-(4-chloro-2,5-dimethoxybenzenesulfonyl)piperidine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Benzyl-1-(4-chloro-2,5-dimethoxybenzenesulfonyl)piperidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1-benzylpiperidine: This compound shares the piperidine and benzyl groups but lacks the chloro-substituted benzenesulfonyl group.

    4-Benzylpiperidine: Similar to the target compound but without the chloro-substituted benzenesulfonyl group.

    1-Benzyl-4-piperidinol: Contains a hydroxyl group instead of the chloro-substituted benzenesulfonyl group.

Uniqueness

4-Benzyl-1-(4-chloro-2,5-dimethoxybenzenesulfonyl)piperidine is unique due to the presence of the chloro-substituted benzenesulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

4-benzyl-1-(4-chloro-2,5-dimethoxyphenyl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClNO4S/c1-25-18-14-20(19(26-2)13-17(18)21)27(23,24)22-10-8-16(9-11-22)12-15-6-4-3-5-7-15/h3-7,13-14,16H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHQZKODPHCGBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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